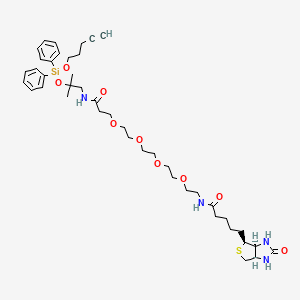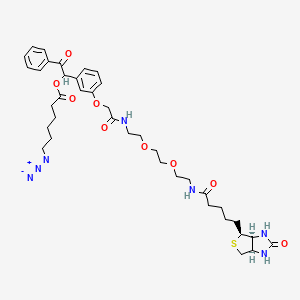
UV Cleavable Biotin-PEG2-Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UV Cleavable Biotin-PEG2-Azide is a compound that combines biotin, polyethylene glycol (PEG2), and an azide group. This compound is particularly useful in bioconjugation and chemical biology due to its ability to undergo specific reactions and its cleavability under ultraviolet (UV) light. The biotin moiety allows for strong binding to avidin or streptavidin, while the PEG2 spacer enhances solubility and reduces steric hindrance. The azide group is reactive and can participate in click chemistry reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UV Cleavable Biotin-PEG2-Azide typically involves the following steps:
Biotinylation: Biotin is first activated and then conjugated to a PEG2 linker.
Azidation: The PEG2-biotin intermediate is then reacted with an azide-containing reagent to introduce the azide group.
The reaction conditions often involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or methanol. The final product is purified using techniques like chromatography to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis and purification systems. Quality control measures ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
UV Cleavable Biotin-PEG2-Azide primarily undergoes:
Click Chemistry Reactions: The azide group reacts with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctyne groups in a strain-promoted azide-alkyne cycloaddition (SPAAC).
Photocleavage: Upon exposure to UV light (365 nm), the azide group undergoes a photochemical reaction, leading to the cleavage of the compound and the release of the biotin-PEG2 moiety
Common Reagents and Conditions
Copper(I) Catalysts: Used in CuAAC reactions.
Strained Cyclooctyne Derivatives: Used in SPAAC reactions.
UV Light: Used for photocleavage reactions.
Major Products
Triazole Linkages: Formed in click chemistry reactions.
Biotin-PEG2 Moiety: Released upon UV-induced cleavage
科学的研究の応用
UV Cleavable Biotin-PEG2-Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, allowing for controlled release and activation.
Medicine: Utilized in drug delivery systems where precise temporal control of drug release is required.
Industry: Applied in the development of diagnostic assays and purification processes .
作用機序
The mechanism of action of UV Cleavable Biotin-PEG2-Azide involves:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the capture and immobilization of target molecules.
Click Chemistry: The azide group reacts with alkyne or strained cyclooctyne groups to form stable triazole linkages.
Photocleavage: Upon exposure to UV light, the azide group undergoes a photochemical reaction, leading to the cleavage of the compound and the release of the biotin-PEG2 moiety. .
類似化合物との比較
UV Cleavable Biotin-PEG2-Azide is unique due to its combination of biotin, PEG2, and azide functionalities, along with its UV cleavability. Similar compounds include:
Biotin-PEG5-Azide: Contains a longer PEG spacer, which may offer different solubility and flexibility properties.
Biotin-PEG6-Maleimide: Features a maleimide group instead of an azide, used for thiol-reactive conjugation.
Biotin-PEG2-Alkyne: Contains an alkyne group instead of an azide, used for click chemistry with azide-containing molecules
This compound stands out due to its ability to be cleaved under UV light, providing controlled release and activation capabilities that are not present in many other biotin-PEG conjugates.
特性
IUPAC Name |
[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-2-oxo-2-phenylethyl] 6-azidohexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N7O9S/c39-45-42-17-8-2-5-16-34(48)54-37(36(49)27-10-3-1-4-11-27)28-12-9-13-29(24-28)53-25-33(47)41-19-21-52-23-22-51-20-18-40-32(46)15-7-6-14-31-35-30(26-55-31)43-38(50)44-35/h1,3-4,9-13,24,30-31,35,37H,2,5-8,14-23,25-26H2,(H,40,46)(H,41,47)(H2,43,44,50)/t30-,31-,35-,37?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYKDGNZEADRIH-ZPIGJYFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3)C(C(=O)C4=CC=CC=C4)OC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3)C(C(=O)C4=CC=CC=C4)OC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N7O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
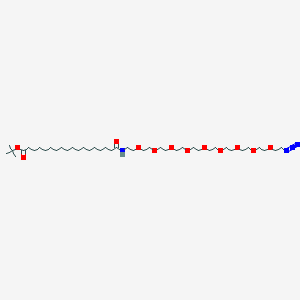
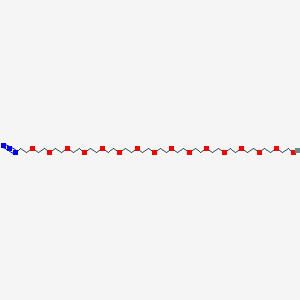
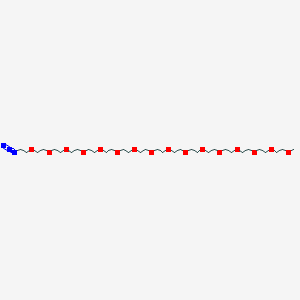
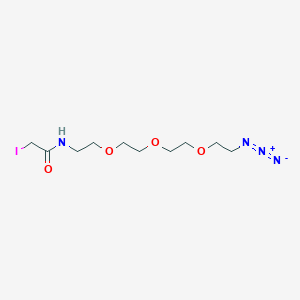
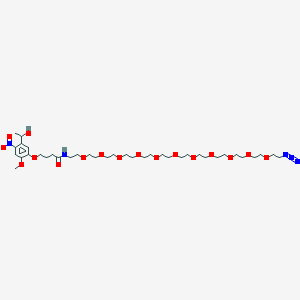
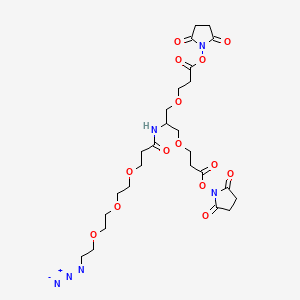
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106311.png)
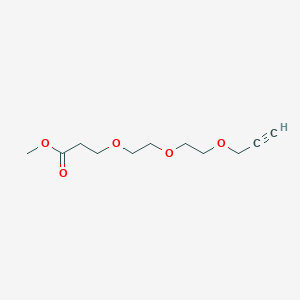
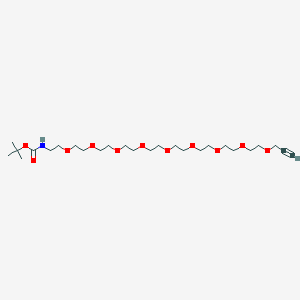
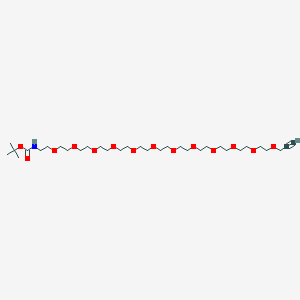

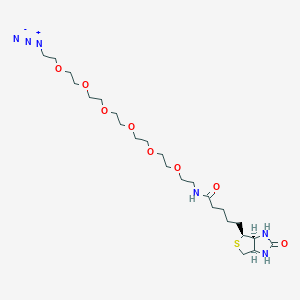
![5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide](/img/structure/B8106362.png)
